molecular formula C19H22N2O2 B14474132 1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile CAS No. 65919-67-7

1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile

Cat. No.: B14474132
CAS No.: 65919-67-7
M. Wt: 310.4 g/mol
InChI Key: AZUJXUZKDLXSNY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxy-naphthalenyloxy-propyl group and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy-propyl intermediate. This intermediate is then reacted with piperidine and a suitable cyanating agent to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a ligand for binding studies with proteins and enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy-naphthalenyloxy group allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile include:

    1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may alter its reactivity and binding properties.

    1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-methanol:

The uniqueness of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

65919-67-7

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperidine-4-carbonitrile

InChI

InChI=1S/C19H22N2O2/c20-12-15-8-10-21(11-9-15)13-17(22)14-23-19-7-3-5-16-4-1-2-6-18(16)19/h1-7,15,17,22H,8-11,13-14H2

InChI Key

AZUJXUZKDLXSNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)CC(COC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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